molecular formula C25H22BrNO5 B4035097 2-(4-methoxyphenyl)-2-oxoethyl 2-[(4-bromophenyl)amino]-4-oxo-4-phenylbutanoate

2-(4-methoxyphenyl)-2-oxoethyl 2-[(4-bromophenyl)amino]-4-oxo-4-phenylbutanoate

Cat. No.: B4035097
M. Wt: 496.3 g/mol
InChI Key: DEZOZHMKCFSBCE-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-2-oxoethyl 2-[(4-bromophenyl)amino]-4-oxo-4-phenylbutanoate is a useful research compound. Its molecular formula is C25H22BrNO5 and its molecular weight is 496.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 495.06814 g/mol and the complexity rating of the compound is 620. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

One area of research explores the synthesis and properties of compounds with structural similarities to 2-(4-methoxyphenyl)-2-oxoethyl 2-[(4-bromophenyl)amino]-4-oxo-4-phenylbutanoate. For instance, the study of the in vivo metabolism of psychoactive phenethylamines in rats identifies metabolic pathways and metabolites, highlighting the compound's potential as a research tool in pharmacology and toxicology (Kanamori et al., 2002). Similarly, the synthesis of Adda, a unique amino acid in cyanobacterial hepatotoxins, showcases methods that could be applied to synthesize and study structurally complex molecules (Namikoshi et al., 1989).

Catalytic and Inhibitory Activities

Research also delves into the compound's potential in catalysis and inhibition. For example, the catalytic activity of quaternary ammonium poly(methylstyrene-co-styrene) resin in an organic solvent/alkaline solution investigates how related compounds can be used in catalytic processes, possibly offering insights into new applications in chemical synthesis and industrial processes (Wu & Lee, 2001).

Anticancer and Antimicrobial Properties

Additionally, the anticancer and antimicrobial potential of related compounds is a significant area of interest. A study on organotin(IV) complexes derived from Schiff base ligands, for example, evaluates their in vitro cytotoxicity against various human tumor cell lines, suggesting the potential for developing new therapeutic agents (Basu Baul et al., 2009).

Environmental Applications

The environmental applications of related compounds, such as in corrosion inhibition, are also explored. The synthesis and characterization of novel triazole-based compounds for corrosion inhibition of mild steel in corrosive environments demonstrate the compound's utility in protecting industrial materials and infrastructure (Al-amiery et al., 2020).

Properties

IUPAC Name

[2-(4-methoxyphenyl)-2-oxoethyl] 2-(4-bromoanilino)-4-oxo-4-phenylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22BrNO5/c1-31-21-13-7-18(8-14-21)24(29)16-32-25(30)22(27-20-11-9-19(26)10-12-20)15-23(28)17-5-3-2-4-6-17/h2-14,22,27H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEZOZHMKCFSBCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)COC(=O)C(CC(=O)C2=CC=CC=C2)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-methoxyphenyl)-2-oxoethyl 2-[(4-bromophenyl)amino]-4-oxo-4-phenylbutanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.